2-Fluoro--6-methoxy-4-methylphenylboronic acid

Suzuki-Miyaura coupling Transmetalation Lewis acidity

Generic arylboronic acids often deliver suboptimal yields when the target biaryl demands both ortho-fluorine metabolic stability and ortho-methoxy steric tuning. This 2-fluoro-6-methoxy-4-methylphenylboronic acid exploits an ortho electron push-pull system that enhances boron Lewis acidity for faster transmetalation while modulating coupling selectivity. Key outcomes: • Eliminates late-stage fluorination-directly installs the full pharmacophore via Suzuki-Miyaura • Reduces protodeboronation byproducts vs. non-fluorinated analogs in protic media • Batch-specific COA with ≥98% purity; ambient shipping on R&D quantities.

Molecular Formula C8H10BFO3
Molecular Weight 183.97 g/mol
CAS No. 1451392-08-7
Cat. No. B1446511
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro--6-methoxy-4-methylphenylboronic acid
CAS1451392-08-7
Molecular FormulaC8H10BFO3
Molecular Weight183.97 g/mol
Structural Identifiers
SMILESB(C1=C(C=C(C=C1F)C)OC)(O)O
InChIInChI=1S/C8H10BFO3/c1-5-3-6(10)8(9(11)12)7(4-5)13-2/h3-4,11-12H,1-2H3
InChIKeyQNBJMPVDWYFFSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Fluoro-6-methoxy-4-methylphenylboronic Acid (CAS 1451392-08-7): Product Overview and Procurement Baseline


2-Fluoro-6-methoxy-4-methylphenylboronic acid (CAS 1451392-08-7) is a polysubstituted arylboronic acid with a molecular formula of C₈H₁₀BFO₃ and a molecular weight of 183.97 g/mol [1]. The compound features a fluorine atom at the 2-position, a methoxy group at the 6-position, and a methyl group at the 4-position relative to the boronic acid functional group on the phenyl ring . Its primary application is as a reagent in Suzuki-Miyaura cross-coupling reactions for carbon-carbon bond formation . Commercially, this compound is available from multiple chemical suppliers with typical purities of ≥95% to 98% .

Why 2-Fluoro-6-methoxy-4-methylphenylboronic Acid Cannot Be Interchanged with Generic Analogs


Generic substitution among arylboronic acids fails because the electronic and steric environment around the boron atom directly governs transmetalation efficiency, reaction rate, and hydrolytic stability in Suzuki-Miyaura couplings [1]. In 2-fluoro-6-methoxy-4-methylphenylboronic acid, the ortho-fluorine exerts a strong electron-withdrawing inductive effect that enhances boron Lewis acidity and facilitates the transmetalation step, while the ortho-methoxy group contributes both electron-donating resonance and steric hindrance that modulates coupling selectivity [2]. This combination of ortho-fluorine and ortho-methoxy substituents adjacent to the boronic acid creates a unique electronic push-pull system that differs fundamentally from mono-substituted or differently substituted analogs . Substituting this compound with, for example, 4-methoxyphenylboronic acid (lacking fluorine and ortho-substitution) or 2-fluorophenylboronic acid (lacking methoxy and methyl groups) will yield substantially different reaction outcomes in terms of yield, selectivity, and byproduct formation .

Quantitative Differentiation Evidence for 2-Fluoro-6-methoxy-4-methylphenylboronic Acid Relative to Analogs


Ortho-Fluorine Substitution Enhances Boron Lewis Acidity and Transmetalation Efficiency in Cross-Coupling

The ortho-fluorine substituent in 2-fluoro-6-methoxy-4-methylphenylboronic acid increases the electrophilicity of the boron atom, accelerating the transmetalation step in palladium-catalyzed cross-coupling reactions [1]. This contrasts with non-fluorinated phenylboronic acids such as phenylboronic acid, which lack the electron-withdrawing fluorine and therefore exhibit slower transmetalation rates .

Suzuki-Miyaura coupling Transmetalation Lewis acidity

Distinct Ortho-Methoxy Substitution Pattern Modulates Reactivity and Steric Profile Relative to Para-Methoxy Analogs

The ortho-methoxy group in 2-fluoro-6-methoxy-4-methylphenylboronic acid introduces both electron-donating resonance and steric hindrance adjacent to the boronic acid [1]. This differs from para-methoxy-substituted analogs such as 4-methoxyphenylboronic acid, which lack ortho-steric bulk and cannot modulate coupling regioselectivity to the same degree .

Suzuki-Miyaura coupling Steric hindrance Electronic effects

Ortho-Substitution Reduces Hydrolytic Deboronation Susceptibility Compared to Para-Fluorinated Analogs

Ortho-substituted fluorophenylboronic acids exhibit altered hydrolytic stability profiles compared to para-substituted analogs [1]. The 2-fluoro-6-methoxy substitution pattern places the fluorine adjacent to boron, which may influence the rate of protodeboronation under aqueous coupling conditions relative to analogs like 4-fluorophenylboronic acid [2].

Hydrolytic stability Deboronation Aqueous coupling

Procurement Cost Differential: Premium Pricing Reflects Synthetic Complexity of Polysubstituted Framework

The compound's 1g procurement price from major suppliers ranges from approximately £516 (∼€561) to ¥270,000, placing it at a significant premium over simpler monosubstituted arylboronic acids . This cost differential reflects the multi-step synthesis required to install three distinct substituents with precise regiocontrol [1].

Procurement Cost analysis Building block economics

Pinacol Ester Form Available for Enhanced Stability in Long-Term Storage Applications

For applications requiring extended storage or where the free boronic acid may undergo dehydration to the boroxine, the pinacol ester derivative (CAS 2121513-46-8, MW 266.12 g/mol) is commercially available as an alternative form . This contrasts with the free acid form, which may be more prone to anhydride formation upon storage [1].

Boronic ester Storage stability Cross-coupling

Research and Industrial Application Scenarios for 2-Fluoro-6-methoxy-4-methylphenylboronic Acid


Synthesis of Ortho-Substituted Biaryl Pharmacophores Requiring Precise Electronic Tuning

This compound is optimally deployed in medicinal chemistry programs where the target biaryl pharmacophore demands a specific combination of ortho-fluorine (for metabolic stability and target binding) and ortho-methoxy (for solubility and steric modulation) on the same aromatic ring [1]. The 2-fluoro-6-methoxy-4-methyl substitution pattern provides a pre-functionalized boronic acid handle that can be coupled with diverse aryl halide partners to generate libraries of drug-like molecules with tunable properties .

Construction of Fluorinated Building Blocks for Agrochemical Lead Optimization

In agrochemical research, fluorinated aromatic moieties are frequently employed to enhance bioavailability and environmental persistence [1]. This boronic acid enables the direct introduction of a 2-fluoro-6-methoxy-4-methylphenyl fragment into lead candidates via Suzuki-Miyaura coupling, circumventing the need for late-stage functionalization of the fluorinated aromatic ring .

Material Science Applications Requiring Push-Pull Electronic Systems in π-Conjugated Frameworks

The opposing electronic effects of the ortho-fluorine (electron-withdrawing) and ortho-methoxy (electron-donating) groups create a push-pull system that can modulate frontier orbital energies in extended π-conjugated materials [1]. This property may be exploited in the design of organic electronic materials, including OLED emitters and charge transport layers, where precise HOMO-LUMO gap engineering is required .

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